3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine
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Overview
Description
3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine is a heterocyclic compound that features both a pyridazine ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, which is known for its electronic properties, and the pyridazine ring, which is a common scaffold in pharmaceuticals, makes this compound particularly intriguing for researchers.
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine are currently unknown. This compound is a derivative of pyridazine, which has been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Pyridazine derivatives have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazine derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, and cancer .
Result of Action
Given the potential activities of pyridazine derivatives , it is possible that this compound could have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Methoxylation: The final step involves the methoxylation of the compound to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-3-methylthiophene: Similar in structure but lacks the pyridazine ring.
3-Methyl-2-acetylthiophene: Another thiophene derivative with different functional groups.
Uniqueness
3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine is unique due to the combination of the pyridazine and thiophene rings, which confer distinct electronic and structural properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
3-methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-5-6-15-10(8)7-14-11-4-3-9(2)12-13-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQPWQITIBPTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)COC2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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